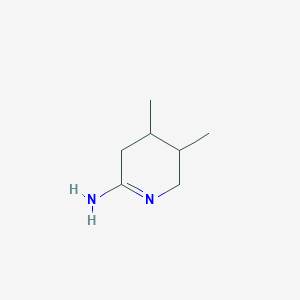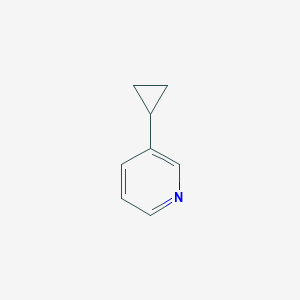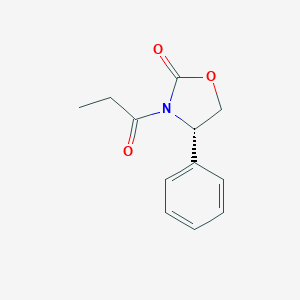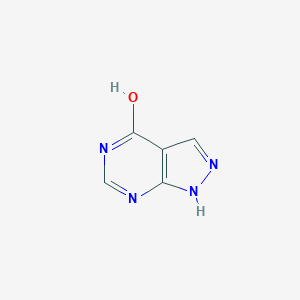
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine, also known as DMTP, is a nitrogen-containing heterocyclic compound that has been studied for its potential applications in scientific research. DMTP is a derivative of pyridine and has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine is not fully understood, but it is thought to act as a modulator of neurotransmitter release. 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to inhibit the release of dopamine and norepinephrine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease.
Effets Biochimiques Et Physiologiques
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of dopamine and norepinephrine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease. 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been found to modulate the activity of ion channels, which may have implications for the regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine is its potential use as a tool in the study of Parkinson's disease and other neurological disorders. 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been found to have a relatively low toxicity, which makes it a potentially useful compound for in vitro and in vivo studies. One limitation of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine is its relatively short half-life, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine research. One area of research is the further study of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine's potential use as a tool in the study of Parkinson's disease and other neurological disorders. Another area of research is the development of new synthetic methods for 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine that may be more efficient or cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine and its potential applications in other areas of scientific research.
Méthodes De Synthèse
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,3,4,5-tetrahydropyridine with methyl iodide and sodium hydride to form 3,4-dimethyl-2-iodo-3,4,5,6-tetrahydropyridine. This intermediate is then reduced with palladium on carbon in the presence of hydrogen gas to form 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine.
Applications De Recherche Scientifique
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been studied for its potential applications in scientific research. Some of the areas of research include the study of neurotransmitter release, the regulation of ion channels, and the modulation of neuronal activity. 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been studied for its potential use as a tool in the study of Parkinson's disease and other neurological disorders.
Propriétés
Numéro CAS |
190909-79-6 |
|---|---|
Nom du produit |
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2/c1-5-3-7(8)9-4-6(5)2/h5-6H,3-4H2,1-2H3,(H2,8,9) |
Clé InChI |
WBHSLGKHICTFFA-UHFFFAOYSA-N |
SMILES |
CC1CC(=NCC1C)N |
SMILES canonique |
CC1CC(=NCC1C)N |
Synonymes |
2-Pyridinamine,3,4,5,6-tetrahydro-4,5-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)